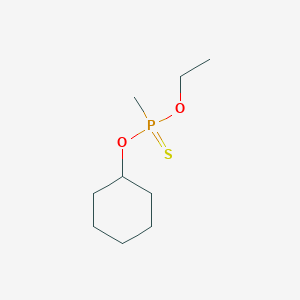
O-Cyclohexyl O-ethyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Cyclohexyl O-ethyl methylphosphonothioate is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is known for its use in the synthesis of pesticides and pharmaceuticals, as well as being a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-ethyl methylphosphonothioate typically involves the reaction of cyclohexanol with ethyl methylphosphonothioic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
O-Cyclohexyl O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioate derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce simpler phosphonothioates .
Aplicaciones Científicas De Investigación
O-Cyclohexyl O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of pesticides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of O-Cyclohexyl O-ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This mechanism is particularly relevant in its use as a precursor for nerve agents, where it interferes with nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide synthesis and as a nerve agent precursor.
O,O-Diethyl methylphosphonothioate: Used in similar contexts but with different chemical properties and reactivity.
Uniqueness
O-Cyclohexyl O-ethyl methylphosphonothioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its cyclohexyl group differentiates it from other similar compounds, influencing its reactivity and applications .
Propiedades
Número CAS |
62507-65-7 |
|---|---|
Fórmula molecular |
C9H19O2PS |
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
cyclohexyloxy-ethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS/c1-3-10-12(2,13)11-9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
YMPTZFGXOPGNDE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





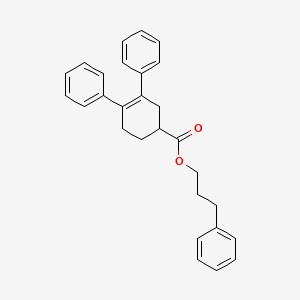
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)

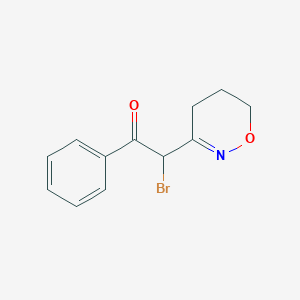
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

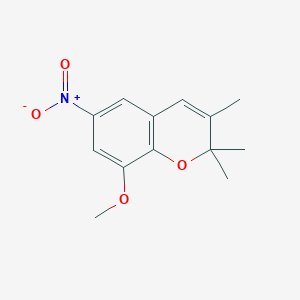

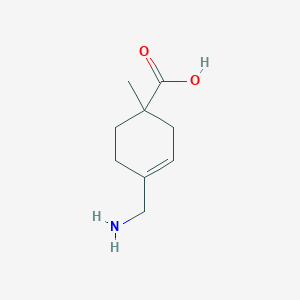
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
